Allyl vinyl ether
Description
Allyl vinyl ether (CH₂=CHCH₂-O-CH=CH₂) is an unsaturated ether characterized by an allyl group (CH₂=CHCH₂-) linked to a vinyl ether (-O-CH=CH₂) moiety. This compound is notable for its dual reactive sites: the allyl group undergoes electrophilic additions or radical reactions, while the vinyl ether participates in cycloadditions, polymerization, and rearrangements.
Properties
IUPAC Name |
3-ethenoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5-6-4-2/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXABMDQSAABDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192406 | |
| Record name | Ether, allyl vinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3917-15-5 | |
| Record name | Allyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3917-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl vinyl ether | |
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| Record name | Allyl vinyl ether | |
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| Record name | Ether, allyl vinyl | |
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| Record name | Allyl vinyl ether | |
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| Record name | ALLYL VINYL ETHER | |
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Preparation Methods
Transfer Vinylation Using Palladium Catalysts
One of the efficient modern methods for preparing allyl vinyl ether is the transfer vinylation reaction catalyzed by an air-stable palladium catalyst formed in situ. This method involves the transfer of the vinyl group from butyl vinyl ether to allyl alcohols or other alcohol substrates, yielding allyl vinyl ethers in high yield.
- Catalyst : Air-stable palladium complex prepared in situ.
- Substrates : Butyl vinyl ether and primary, secondary, or tertiary allyl alcohols.
- Yields : 61% to 98% in a single step.
- Advantages : Mild conditions, broad substrate scope, high efficiency.
- Characterization : Products confirmed by GC, GC-MS, and NMR spectroscopy.
This method is notable for its operational simplicity and the ability to produce a wide variety of allyl vinyl ethers without isolating intermediates.
| Parameter | Details |
|---|---|
| Catalyst | In situ prepared air-stable Pd catalyst |
| Reaction Type | Transfer vinylation |
| Substrates | Butyl vinyl ether + allyl/alkyl alcohols |
| Yield Range | 61% - 98% |
| Characterization | GC, GC-MS, 1H/13C NMR |
| Advantages | High yield, mild conditions, broad scope |
Favorskii-Shostakovskii Reaction (Direct Vinylation with Acetylene)
The Favorskii-Shostakovskii reaction is a classical and industrially significant method for synthesizing vinyl ethers, including this compound, by the direct addition of hydroxylated compounds (e.g., allyl alcohol) to acetylene in the presence of basic catalysts.
- Mechanism : Nucleophilic addition of hydroxyl groups to acetylene under basic catalysis.
- Conditions : Often requires high pressure of acetylene; sometimes continuous flow apparatus used.
- Yields : Nearly quantitative yields reported.
- Industrial Relevance : Widely used due to simplicity, one-step synthesis, and availability of starting materials.
- Limitations : High-pressure acetylene handling poses safety risks; ether bond cleavage can occur with polyhydric alcohols.
This method is particularly useful for preparing vinyl ethers of simple alcohols and glycols, but may require careful control to avoid side reactions.
| Parameter | Details |
|---|---|
| Reaction Type | Direct vinylation (Favorskii-Shostakovskii) |
| Substrates | Hydroxylated compounds + acetylene |
| Catalyst | Basic catalysts (e.g., potassium butoxide) |
| Conditions | High pressure acetylene, sometimes continuous flow |
| Yield | Near quantitative |
| Advantages | Simple, one-step, industrially scalable |
| Limitations | Safety concerns with acetylene, side reactions |
Lewis Acid-Catalyzed Ether Exchange (From Allyl Alcohol and Vinyl Ethers)
A classical synthetic route involves acid-catalyzed ether exchange between allyl alcohol and vinyl ethers such as ethyl vinyl ether, catalyzed by Lewis acids like mercury(II) acetate.
- Catalyst : Lewis acid Hg2+ (e.g., Hg(OAc)2).
- Mechanism : Lewis acid coordinates to oxygen atoms and vinyl double bonds, facilitating the displacement of ethoxide and formation of this compound.
- Reaction Conditions : Reflux with ethyl vinyl ether, followed by pyrolysis.
- Yields : Up to 85% for this compound formation.
- Subsequent Use : The this compound can undergo Claisen rearrangement to γ,δ-unsaturated aldehydes or ketones.
- Advantages : Well-understood mechanism, stereoselective rearrangement products.
- Limitations : Use of toxic mercury salts, high temperature pyrolysis.
This approach is valuable for preparing this compound intermediates for further synthetic transformations.
| Parameter | Details |
|---|---|
| Reaction Type | Lewis acid-catalyzed ether exchange |
| Substrates | Allyl alcohol + ethyl vinyl ether |
| Catalyst | Hg(OAc)2 (mercury(II) acetate) |
| Conditions | Reflux, pyrolysis (~320 °C) |
| Yield | ~85% |
| Advantages | Mechanistically clear, stereoselective |
| Limitations | Toxic catalyst, high temperature required |
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Substrates | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Transfer Vinylation with Pd Catalyst | Air-stable Pd catalyst, mild | Butyl vinyl ether + allyl alcohol | 61% - 98% | High yield, mild, broad scope | Requires Pd catalyst |
| Favorskii-Shostakovskii Reaction | Basic catalyst, high pressure acetylene | Hydroxyl compounds + acetylene | Near quantitative | Simple, industrially scalable | High pressure acetylene, safety |
| Lewis Acid-Catalyzed Ether Exchange | Hg(OAc)2, reflux, pyrolysis | Allyl alcohol + ethyl vinyl ether | ~85% | Mechanistic clarity, stereoselective | Toxic catalyst, high temperature |
| Addition to Sulfonylallenes | Nucleophilic addition | Allylic alkoxides + sulfonyl allenes | Variable | Functionalized vinyl ethers | Specialized substrates |
Chemical Reactions Analysis
Claisen Rearrangement Mechanism
The Claisen rearrangement is a concerted -sigmatropic reaction that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. The reaction proceeds through a six-membered cyclic transition state with chair-like geometry, ensuring stereoselectivity (E-configured alkenes are favored) .
Key mechanistic insights :
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Transition state : Aromatic-like six-membered ring involving partial bond formation (C1–C6) and cleavage (C4–O) .
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Stereoselectivity : Substituents adopt equatorial positions in the chair transition state to minimize steric hindrance .
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Kinetics : First-order reaction accelerated by polar solvents .
Table 2: Mechanistic Features of Claisen Rearrangement
Catalytic Claisen Rearrangements
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Main group catalysis : [Li]+[B(C₆F₅)₄]⁻ enables efficient rearrangements of TMS allyl ethers with vinyl tosylates, producing α-allylated ketones in moderate-to-good yields .
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Enantioselective methods : Chiral guanidinium catalysts (e.g., 1 ) accelerate rearrangements of β-ketoester derivatives with enhanced diastereoselectivity .
Research Findings and Controversies
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Reaction dynamics : Ultrafast spectroscopy (5 fs pulses) revealed three-step bond-breaking/rearrangement processes, confirming the concerted mechanism .
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Catalytic efficiency : Main group catalysts ([Li]+[B(C₆F₅)₄]⁻) reduce activation barriers by stabilizing transition states via charge delocalization .
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Stereochemical control : Chiral catalysts enable enantioselective rearrangements, though substrate limitations persist for non-stabilized vinyl cations .
Table 4: Key Research Findings
Scientific Research Applications
Allyl vinyl ether has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of custom-tailored polymers with well-defined structures.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to form complex molecules through [3,3]-sigmatropic rearrangements.
Mechanism of Action
The primary mechanism of action for allyl vinyl ether involves the Claisen rearrangement. When heated, the compound forms a six-membered cyclic transition state, leading to the [3,3]-sigmatropic rearrangement and the formation of γ,δ-unsaturated carbonyl compounds . This reaction is driven by the formation of a more stable carbonyl bond and is facilitated by the concerted movement of electrons within the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of allyl vinyl ether are best contextualized against structurally related compounds, including alkyl vinyl ethers , allyl ethers , 1-propenyl ethers , and vinyl sulfides .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Reactivity in Cycloadditions :
- This compound exhibits comparable yields (52–59%) to ethyl and tert-butyl vinyl ethers in HDA reactions but shows superior selectivity for the vinyl double bond over the allyl moiety .
- Steric effects from substituents (e.g., tert-butyl) minimally influence diastereomeric ratios, unlike electronic effects in vinyl sulfides .
Polymerization Behavior :
- In thiol-ene systems, this compound avoids irreversible side reactions seen in allyl sulfides, which regenerate radicals and reduce conversion rates .
- Ternary resins with this compound exhibit 20% lower shrinkage stress than propyl sulfide analogs due to efficient chain transfer .
Synthetic Accessibility :
- This compound requires specialized catalysts (Cu, Rh) or Wittig reagents, whereas 1-propenyl ethers are synthesized via ruthenium-catalyzed isomerization, offering scalability for industrial photocuring .
Computational Insights: Gibbs energy barriers (ΔΔG) for this compound rearrangements are modeled with Gaussian noise (±ϵ) to simulate experimental variability, aiding substrate optimization .
Biological Activity
Allyl vinyl ether (AVE), with the chemical formula CH₂=CH-O-CH₂-CH=CH₂, is an organic compound characterized by the presence of both allyl and vinyl groups. While AVE itself does not exhibit significant biological activity, its derivatives and the products formed from its reactions have been studied for various pharmacological properties. This article delves into the biological activity associated with AVE, including its reactivity, potential applications in medicinal chemistry, and relevant case studies.
This compound is notable for its chemical reactivity, particularly in organic synthesis. It participates in various reactions, including:
- Claisen Rearrangement : AVE can undergo a [3,3]-sigmatropic rearrangement upon heating or treatment with Lewis acids, converting it into gamma, delta-unsaturated carbonyl compounds. This reaction is significant for synthesizing complex organic molecules.
- Polymerization : AVE can act as a monomer in polymerization processes. Research has shown that it can be polymerized to form isotactic poly(this compound) using specific catalysts under controlled conditions .
These reactions highlight AVE's utility as a precursor in organic synthesis, which can lead to compounds with diverse biological activities.
Biological Activity and Pharmacological Potential
While AVE itself may not possess direct biological activity, several derivatives formed through its chemical transformations have shown promising pharmacological properties:
- Antimicrobial Activity : Compounds generated from AVE reactions have demonstrated antimicrobial properties. For instance, derivatives formed via Claisen rearrangement may exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that products derived from AVE could have anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.
Case Studies
- Synthesis of Gamma-Delta Unsaturated Carbonyl Compounds : A study explored the Claisen rearrangement of this compound to generate gamma-delta unsaturated carbonyl compounds. These compounds were evaluated for their biological activity and showed potential as anti-inflammatory agents .
- Polymer Applications : Research on isotactic poly(this compound) indicated that this polymer could be utilized in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents .
Data Table: Summary of Biological Activities of AVE Derivatives
Q & A
Q. What are the primary synthetic routes for allyl vinyl ether, and how do reaction conditions influence stereochemical outcomes?
this compound can be synthesized via nucleophilic addition of allyloxide to allenes (e.g., sodium allyloxide reacting with methylated allenes in the presence of tert-butyl alcohol) . Stereochemical control is achieved by steric hindrance during nucleophilic attack, with configurations confirmed via X-ray crystallography and NMR spectroscopy . For example, cis/trans isomerism at the phosphorus center in chiral derivatives dictates the geometry of the vinyl ether double bond .
Q. How does the Claisen rearrangement of this compound proceed mechanistically, and what experimental techniques validate its transition state?
The aliphatic Claisen rearrangement involves a concerted [3,3]-sigmatropic shift to form 4-pentenal. Transition-state analysis via kinetic isotope effects (KIEs) reveals partial bond cleavage (C4–O: 50–70%) and formation (C1–C6: 10–30%) . Heavy-atom KIEs (13C, 2H, 17O) measured using multisite NMR at natural abundance align with computational predictions (e.g., BEBOVIB modeling), resolving prior discrepancies in literature data .
Q. What polymerization methods are effective for this compound, and how does catalyst choice impact polymer tacticity?
BF3·OEt2 catalyzes stereospecific polymerization via the vinyl double bond, yielding isotactic polymers with allyl ether side chains. Tacticity depends on temperature (−78°C in toluene maximizes isotacticity) and solvent polarity (nitroethane reduces tacticity) . Spin-decoupling NMR confirms stereoregularity, with viscosity inversely related to polymerization temperature and catalyst concentration .
Advanced Research Questions
Q. How do heavy-atom kinetic isotope effects (KIEs) resolve contradictions in Claisen rearrangement transition-state models?
Early experimental 13C KIEs for this compound conflicted with theoretical predictions. Revised experiments using natural-abundance NMR (measuring 13C, 2H, 17O KIEs) and tunneling-corrected calculations show agreement, attributing prior discrepancies to experimental inaccuracies . For instance, 17O KIEs confirm oxygen’s partial bond cleavage in the transition state, validated by BEBOVIB modeling .
Q. What role do this compound derivatives play in inverse electron-demand hetero-Diels-Alder (HDA) reactions, and how is regioselectivity controlled?
this compound acts as a dienophile in HDA reactions with ent-kaurane derivatives. Yb(fod)3 catalysis achieves 52–59% yields, with steric effects on substituents (e.g., ethyl vs. tert-butyl groups) showing minimal impact on diastereomeric ratios. Selectivity for the vinyl ether double bond over allyl groups is confirmed via 1H NMR and X-ray analysis .
Q. How can femtosecond vibrational spectroscopy elucidate nonthermal reaction mechanisms in this compound rearrangements?
Few-optical-cycle pulse irradiation induces Claisen rearrangement via coherent vibrational excitation, bypassing thermal pathways. Time-resolved spectroscopy (e.g., pump-probe ΔA measurements) reveals ultrafast (<20 fs) bond reorganization, with Fourier power spectra identifying key vibrational modes (e.g., C–O stretching) .
Data Availability and Reproducibility
Q. What data-sharing standards apply to studies on this compound?
Per Springer Nature guidelines, original research must include a Data Availability Statement detailing access to datasets (e.g., NMR spectra, crystallographic data, kinetic profiles). Public repositories like Zenodo or institutional databases are recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
